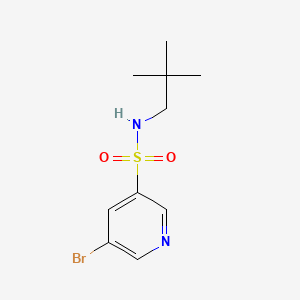
5-Bromo-n-neopentylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-n-neopentylpyridine-3-sulfonamide is a chemical compound with the molecular formula C10H15BrN2O2S and a molecular weight of 307.21 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-Bromo-n-neopentylpyridine-3-sulfonamide typically involves the bromination of neopentylpyridine followed by sulfonamide formation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination and subsequent purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Bromo-n-neopentylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Bromo-n-neopentylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-n-neopentylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity to biological targets .
Comparación Con Compuestos Similares
5-Bromo-n-neopentylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
5-Bromo-2-methylpyridine-3-sulfonamide: Similar structure but with a methyl group instead of a neopentyl group.
5-Bromo-n-butylpyridine-3-sulfonamide: Similar structure but with a butyl group instead of a neopentyl group.
The uniqueness of this compound lies in its neopentyl group, which can influence its steric and electronic properties, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
5-bromo-N-(2,2-dimethylpropyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2S/c1-10(2,3)7-13-16(14,15)9-4-8(11)5-12-6-9/h4-6,13H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSXIXFGDSICAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNS(=O)(=O)C1=CC(=CN=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














